molecular formula C14H17F3N2O3 B13582022 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid

Cat. No.: B13582022
M. Wt: 318.29 g/mol
InChI Key: ZZUSYKPOGRJXBR-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The trifluoroacetic acid moiety can modulate the compound’s solubility and stability, affecting its overall bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-6-phenylpiperidin-2-one,trifluoroaceticacid is unique due to the presence of the trifluoroacetic acid moiety, which can significantly influence its chemical and biological properties. This makes it a valuable compound for specific applications where enhanced stability and solubility are desired .

Properties

Molecular Formula

C14H17F3N2O3

Molecular Weight

318.29 g/mol

IUPAC Name

6-(aminomethyl)-6-phenylpiperidin-2-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H16N2O.C2HF3O2/c13-9-12(8-4-7-11(15)14-12)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6H,4,7-9,13H2,(H,14,15);(H,6,7)

InChI Key

ZZUSYKPOGRJXBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(C1)(CN)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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